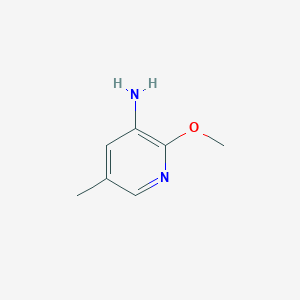
2-Methoxy-5-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-methylpyridin-3-amine is an aminopyridine . It is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of 2-Methoxy-5-methylpyridin-3-amine and similar compounds has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study prepared an imine-based ligand, 2-methoxy-5- ( (6-methoxypyridin-3-ylimino)methyl)phenol (MIMP) and its Cu (II), Ni (II) and Zn (II) complexes in 2:1 stoichiometric ratio (2MIMP : Metal) .
Molecular Structure Analysis
The molecular formula of 2-Methoxy-5-methylpyridin-3-amine is C7H10N2O . The molecular structure of similar compounds has been analyzed in several studies. For instance, the structure of 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1 was elucidated with the aid of FT-IR, UV-Visible, NMR (¹H and ¹³C) and mass spectra .
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
- Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” is used as a chemically differentiated building block in organic synthesis and medicinal chemistry . It’s particularly useful for the preparation of drug candidates containing hindered amine motifs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis or medicinal chemistry protocol being used. Unfortunately, the specific technical details or parameters are not provided in the source .
- Results or Outcomes : The outcomes of using “2-Methoxy-5-methylpyridin-3-amine” in organic synthesis and medicinal chemistry would vary depending on the specific reactions or protocols used. The source does not provide quantitative data or statistical analyses .
Synthesis of Novel Pyridine Derivatives
- Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize these novel pyridine derivatives . The reaction is catalyzed by palladium .
- Results or Outcomes : The synthesis results in a series of novel pyridine derivatives in moderate to good yield . The compounds were also investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Catalytic Protodeboronation
- Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Methods of Application : The catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters is carried out using a radical approach . This is paired with a Matteson–CH2–homologation .
- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Inhibitor of NOS2
- Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” is a potent inhibitor of NOS2 (iNOS) in vitro .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular protocol being used. Unfortunately, the specific technical details or parameters are not provided in the source .
- Results or Outcomes : The outcomes of using “2-Methoxy-5-methylpyridin-3-amine” as an inhibitor of NOS2 would vary depending on the specific reactions or protocols used. The source does not provide quantitative data or statistical analyses .
Direcciones Futuras
While the specific future directions for 2-Methoxy-5-methylpyridin-3-amine are not explicitly mentioned in the search results, it is known that pyridinols and pyridinamines are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products . Therefore, the development of robust synthetic routes for these compounds is a promising area of research.
Propiedades
IUPAC Name |
2-methoxy-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUGUFYRWAUTBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylpyridin-3-amine | |
CAS RN |
179677-17-9 |
Source


|
| Record name | 2-methoxy-5-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

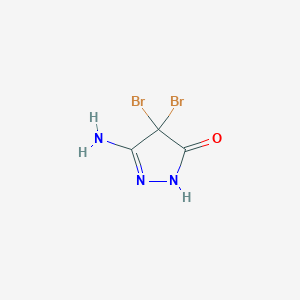
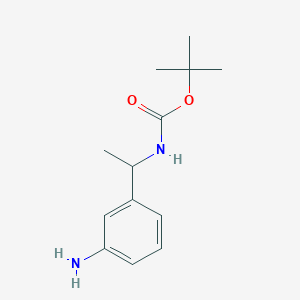
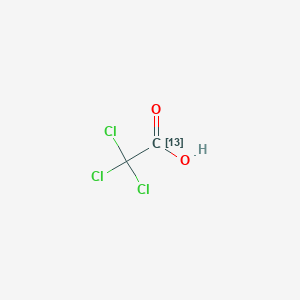
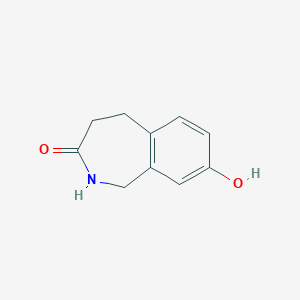
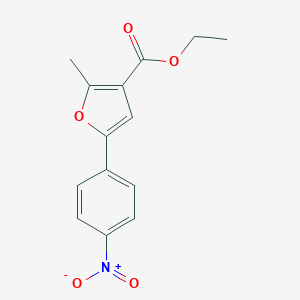
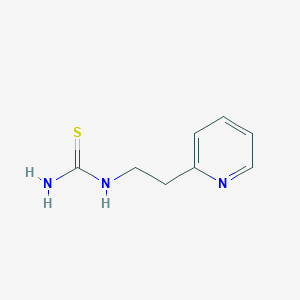
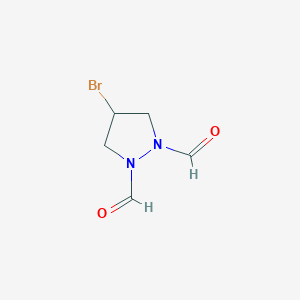
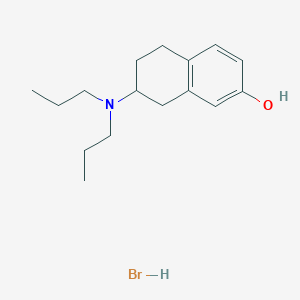

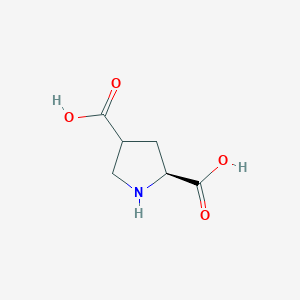
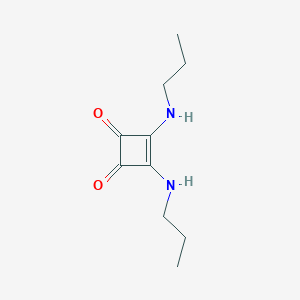
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)
